![molecular formula C16H20N2O3 B6639101 N-(4-cyclopentyloxyphenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B6639101.png)
N-(4-cyclopentyloxyphenyl)-5-oxopyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-cyclopentyloxyphenyl)-5-oxopyrrolidine-2-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, the primary inhibitory neurotransmitter in the central nervous system. By inhibiting GABA-AT, CPP-115 increases GABA levels in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.
作用機序
As mentioned earlier, N-(4-cyclopentyloxyphenyl)-5-oxopyrrolidine-2-carboxamide inhibits GABA-AT, leading to increased levels of GABA in the brain. This enhances GABAergic neurotransmission, which has inhibitory effects on neuronal activity, resulting in potential therapeutic effects.
Biochemical and Physiological Effects
N-(4-cyclopentyloxyphenyl)-5-oxopyrrolidine-2-carboxamide has been shown to increase brain GABA levels in animal models and humans, leading to enhanced GABAergic neurotransmission. This has been associated with anticonvulsant, anxiolytic, and antidepressant effects, among others. N-(4-cyclopentyloxyphenyl)-5-oxopyrrolidine-2-carboxamide has also been shown to have a favorable safety profile in preclinical and clinical studies.
実験室実験の利点と制限
N-(4-cyclopentyloxyphenyl)-5-oxopyrrolidine-2-carboxamide has several advantages for lab experiments, including its high potency and selectivity for GABA-AT inhibition, as well as its favorable safety profile. However, its limited solubility in water and potential for off-target effects may pose challenges for certain experimental designs.
将来の方向性
There are several potential future directions for research on N-(4-cyclopentyloxyphenyl)-5-oxopyrrolidine-2-carboxamide. These include further elucidation of its mechanism of action and effects on GABAergic neurotransmission, exploration of its potential therapeutic effects in various neurological and psychiatric disorders, and optimization of its pharmacokinetic and pharmacodynamic properties for clinical use. Additionally, the development of novel GABA-AT inhibitors based on the structure of N-(4-cyclopentyloxyphenyl)-5-oxopyrrolidine-2-carboxamide may lead to the discovery of new therapeutic agents for these conditions.
合成法
N-(4-cyclopentyloxyphenyl)-5-oxopyrrolidine-2-carboxamide can be synthesized through a multi-step process involving the reaction of 4-cyclopentyloxyphenylacetic acid with 2,4,5-trichloropyrimidine, followed by reduction and coupling reactions. The synthesis of N-(4-cyclopentyloxyphenyl)-5-oxopyrrolidine-2-carboxamide has been optimized to improve yield and purity, making it a viable candidate for further research and development.
科学的研究の応用
N-(4-cyclopentyloxyphenyl)-5-oxopyrrolidine-2-carboxamide has been studied extensively in preclinical and clinical settings for its potential therapeutic effects in various neurological and psychiatric disorders. It has shown promise in the treatment of epilepsy, anxiety, depression, and addiction, among other conditions.
特性
IUPAC Name |
N-(4-cyclopentyloxyphenyl)-5-oxopyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-15-10-9-14(18-15)16(20)17-11-5-7-13(8-6-11)21-12-3-1-2-4-12/h5-8,12,14H,1-4,9-10H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVQSJPSHQGJAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)NC(=O)C3CCC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyclopentyloxyphenyl)-5-oxopyrrolidine-2-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。